

# Application Notes and Protocols for the NMR Spectroscopic Characterization of Allyl Isovalerate

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## Compound of Interest

Compound Name: *Allyl isovalerate*

Cat. No.: *B1212447*

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## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the characterization of **allyl isovalerate** ( $C_8H_{14}O_2$ ) using  $^1H$  and  $^{13}C$  NMR spectroscopy. **Allyl isovalerate** is a fatty acid ester commonly used as a flavoring agent. These guidelines will assist researchers in obtaining and interpreting high-quality NMR spectra for structural verification and purity assessment.

## Molecular Structure and Atom Numbering

The structure of **allyl isovalerate** with the numbering scheme used for NMR assignments is shown below.

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Figure 1: Structure of **Allyl Isovalerate** with atom numbering for NMR assignments.

## Data Presentation

The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **allyl isovalerate**.

**Table 1:  $^1\text{H}$  NMR Spectral Data for Allyl Isovalerate**

| Protons           | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling<br>Constants (J) in Hz |
|-------------------|------------------------------------|--------------|---------------------------------|
| H-1' (2H)         | ~4.57                              | d            | J = 5.7 Hz                      |
| H-2' (1H)         | ~5.92                              | ddt          | J = 17.2, 10.5, 5.7 Hz          |
| H-3'a (1H, trans) | ~5.31                              | dq           | J = 17.2, 1.5 Hz                |
| H-3'b (1H, cis)   | ~5.22                              | dq           | J = 10.5, 1.5 Hz                |
| H-2 (2H)          | ~2.18                              | d            | J = 7.1 Hz                      |
| H-3 (1H)          | ~2.08                              | nonet        | J = 6.7 Hz                      |
| H-4 (6H)          | ~0.95                              | d            | J = 6.7 Hz                      |

Note: Chemical shifts are referenced to TMS (0 ppm) in  $\text{CDCl}_3$ . Coupling constants are estimated based on typical values for allyl groups and aliphatic systems.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data for Allyl Isovalerate[1]**

| Carbon Atom | Chemical Shift ( $\delta$ ) ppm |
|-------------|---------------------------------|
| C-1         | 172.65                          |
| C-2         | 43.40                           |
| C-3         | 25.77                           |
| C-4         | 22.44                           |
| C-1'        | 64.84                           |
| C-2'        | 132.55                          |
| C-3'        | 118.02                          |

Note: Chemical shifts are referenced to TMS (0 ppm) in  $\text{CDCl}_3$ .[\[1\]](#)

## Experimental Protocols

### Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of **allyl isovalerate** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Solvent Selection: Use approximately 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
- Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or swirl the vial until the sample is completely dissolved.
- Internal Standard: For accurate chemical shift referencing, use a solvent that contains tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could adversely affect the spectral quality.
- Capping and Labeling: Cap the NMR tube and label it clearly.

## NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

### <sup>1</sup>H NMR Spectroscopy:

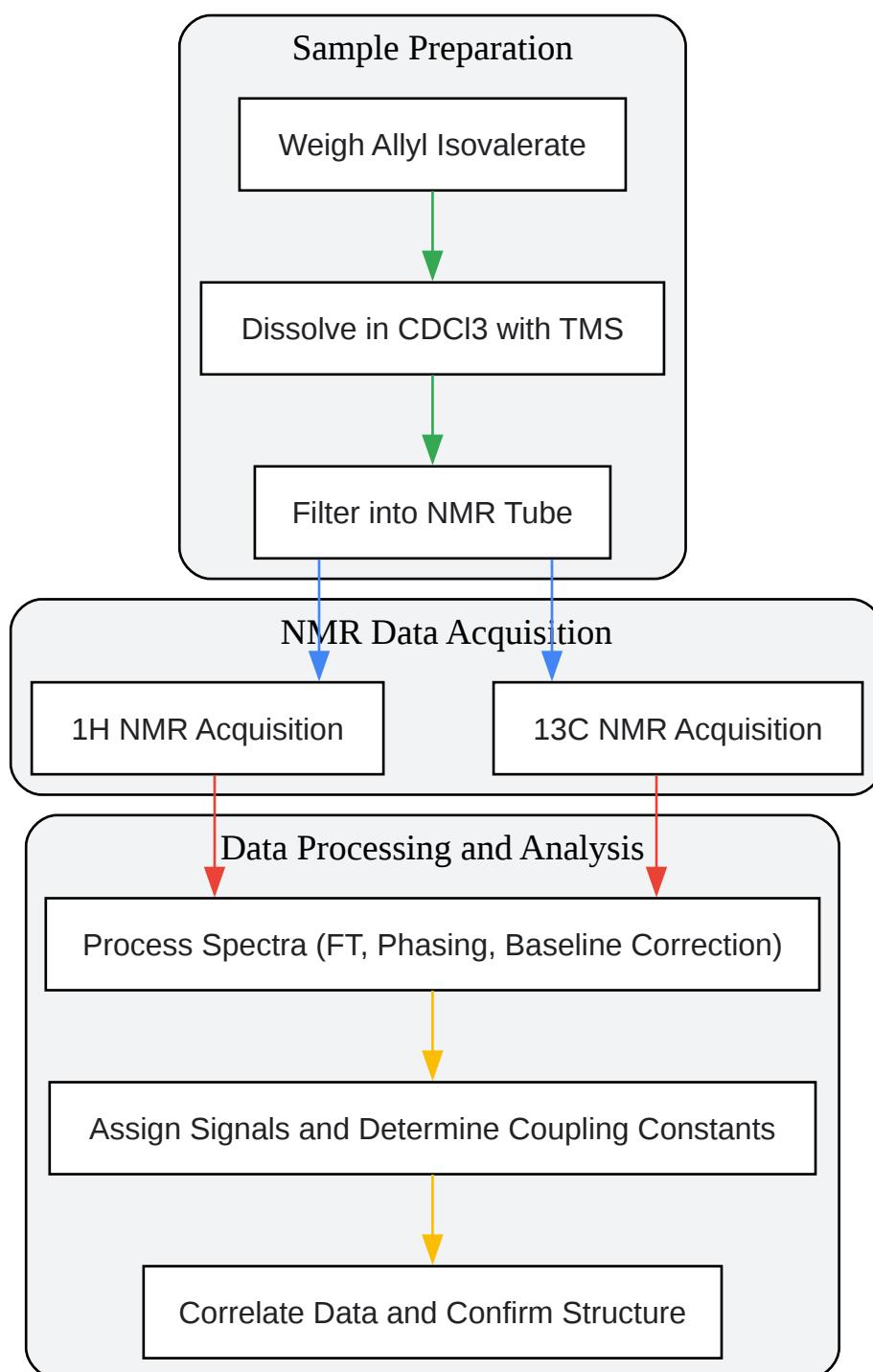
- Pulse Program: Standard single-pulse (zg)
- Number of Scans (NS): 16 to 64
- Relaxation Delay (D1): 1-5 seconds
- Acquisition Time (AQ): 2-4 seconds
- Spectral Width (SW): 10-12 ppm
- Temperature: 298 K

### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse (zgpg)
- Number of Scans (NS): 1024 or more, depending on sample concentration
- Relaxation Delay (D1): 2 seconds
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): 0-220 ppm
- Temperature: 298 K

## Visualization of Experimental Workflow

The logical workflow for the NMR characterization of **allyl isovalerate** is depicted in the following diagram.

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NMR Characterization Workflow

## Signal Interpretation and Structural Confirmation

The  $^1\text{H}$  NMR spectrum of **allyl isovalerate** displays characteristic signals for both the allyl and isovalerate moieties. The olefinic protons of the allyl group appear in the downfield region (5-6 ppm) and exhibit complex splitting patterns due to geminal, cis, and trans couplings. The protons adjacent to the ester oxygen (H-1') are also shifted downfield. The signals for the isovalerate group appear in the upfield region, with the methyl protons (H-4) appearing as a characteristic doublet.

The  $^{13}\text{C}$  NMR spectrum provides complementary information, with the carbonyl carbon (C-1) appearing at the most downfield chemical shift. The olefinic carbons (C-2' and C-3') are observed in the intermediate region, while the aliphatic carbons of the isovalerate group are found in the upfield region. By correlating the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, the structure of **allyl isovalerate** can be unequivocally confirmed.

For more complex analyses or in cases of signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

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## References

- 1. Allyl isovalerate | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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